Fragment-Derived 2-Thiazolidinone Scaffold: Distinct Chemical Starting Point vs. Optimized BET Inhibitors
BRD4 Inhibitor-34 (Compound 12a, IC50 = 24 μM) represents a 2-thiazolidinone-based fragment optimization product derived from fragment 8 identified through fragment screening and X-ray crystallography [1]. The 2-thiazolidinone core constitutes a structurally distinct chemotype relative to the triazolodiazepine scaffold of JQ1 (IC50 = 77 nM) [2] and the isoxazole-based scaffold of I-BET151 (Kd = 50–60 nM) [3]. This chemotype differentiation is critical for researchers pursuing novel intellectual property positions, exploring alternative binding modes to overcome resistance mechanisms associated with extensively characterized scaffolds, or seeking starting points for fragment-based elaboration distinct from the benzodiazepine-like core that dominates clinical BET inhibitors [1].
| Evidence Dimension | Chemotype classification and scaffold novelty |
|---|---|
| Target Compound Data | 2-Thiazolidinone core; IC50 = 24 μM (BRD4); fragment-derived scaffold |
| Comparator Or Baseline | JQ1: triazolodiazepine scaffold, IC50 = 77 nM; I-BET151: isoxazole-based scaffold, Kd = 50–60 nM |
| Quantified Difference | Structurally distinct chemotype; potency approximately 300-fold lower than JQ1 but represents alternative binding mode |
| Conditions | BRD4 bromodomain binding assays (FP assay for BRD4 Inhibitor-34; AlphaScreen for JQ1 and I-BET151) |
Why This Matters
Procurement of BRD4 Inhibitor-34 is indicated when a structurally distinct, fragment-derived 2-thiazolidinone scaffold is required for SAR expansion, patent circumvention, or resistance mechanism investigation.
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